molecular formula C15H17ClN4O B12215170 4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12215170
M. Wt: 304.77 g/mol
InChI Key: ZJSMQZSRTSTYBV-UHFFFAOYSA-N
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Description

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a piperazine ring at the 6-position, which is further substituted with a 2-methoxy-phenyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a piperazine ring at the 6-position, further modified with a 2-methoxyphenyl group. The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in the fields of oncology and neuropharmacology.

PropertyValue
Molecular FormulaC15H17ClN4O
Molecular Weight304.77 g/mol
IUPAC NameThis compound
InChI KeyZJSMQZSRTSTYBV-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)Cl

The primary mechanism of action for this compound involves the inhibition of specific protein kinases, which play critical roles in cell signaling pathways related to growth, differentiation, and apoptosis. By targeting these kinases, the compound can disrupt normal cellular processes, potentially leading to therapeutic effects in cancer and neurodegenerative diseases.

Targeted Kinases

  • Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation and transcriptional control. Inhibition of CDK9 by this compound has been documented, leading to reduced expression of anti-apoptotic proteins like Mcl-1, which may enhance apoptosis in cancer cells .
  • Dihydrofolate reductase (DHFR) : Although not the primary target, some studies suggest that derivatives of pyrimidines can inhibit DHFR, impacting DNA synthesis and repair mechanisms vital for cancer cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The compound has shown promise in neuroprotection through mechanisms that involve reducing oxidative stress and inflammation in neuronal cells. It interacts with nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α), leading to decreased production of pro-inflammatory cytokines and protection against neuronal apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited CDK9 activity, resulting in reduced cell viability in cancer models .
  • Neuroprotective Research : Investigations into the neuroprotective effects revealed that treatment with this compound led to a significant reduction in markers of oxidative stress and apoptosis in models of neurodegeneration.
  • Inflammation Studies : The anti-inflammatory potential was assessed through experiments measuring TNF-α levels in treated cells, showing a marked decrease compared to controls, indicating its role in modulating inflammatory responses.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-5-3-2-4-12(13)19-6-8-20(9-7-19)15-10-14(16)17-11-18-15/h2-5,10-11H,6-9H2,1H3

InChI Key

ZJSMQZSRTSTYBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)Cl

Origin of Product

United States

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